ALKYL KETENE DIMER

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of AKD involves catalytic, asymmetric ketene dimerization processes. One approach entails a sequential ketene dimerization and hydrogenation process, leading to β-lactones, which serve as inhibitors to specific enzymes in fatty acid synthesis, hinting at AKD's broader chemical applicability beyond the paper industry (Purohit et al., 2006).

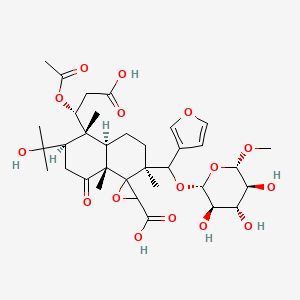

Molecular Structure Analysis

AKD's effectiveness as a sizing agent is attributed to its unique molecular structure, characterized by its ability to form stable dimers. Theoretical research using quantum chemical methods has been employed to explore the dimerization reactions of alkyl ketene, providing insight into the molecular configurations that contribute to AKD's reactivity and stability (Zhang et al., 2013).

Chemical Reactions and Properties

The reactivity of AKD involves its interaction with cellulose fibers, where it forms ester bonds that result in an enhanced hydrophobic surface. This chemical reaction is crucial for the sizing effect, which is primarily dependent on the quantity of chemically reacted (bound) AKD within the paper (Kumar et al., 2016).

Physical Properties Analysis

The solubility of AKD in various mediums, including supercritical carbon dioxide, has been modeled to understand its behavior under different conditions, which is essential for optimizing its application in papermaking and potentially in other industries (Adenekan & Hutton-Prager, 2020).

Chemical Properties Analysis

AKD's chemical properties, such as its reactivity with cellulose, stability under various conditions, and the effects of its bound and unbound forms, have been extensively studied. Techniques for analyzing and separating these forms provide a comprehensive understanding of AKD's role in paper sizing and its overall chemical behavior (Kumar et al., 2016).

Applications De Recherche Scientifique

Surface Modification and Hydrophobicity

Superhydrophobic Cellulosic Membranes

Alkyl Ketene Dimers (AKD) are utilized in the fabrication of superhydrophobic surfaces, particularly in cellulosic membranes. These surfaces, after being chemically modified with AKD, exhibit exceptional water-repellent properties, demonstrated by water contact angles greater than 150°. The significance of this application is underscored by the simplicity and cost-effectiveness of the fabrication process, highlighting its potential for scalability in liquid packaging and other industrial uses (Liu et al., 2019).

Superhydrophobic Coatings

AKD has been used to create superhydrophobic coatings on various substrates, including glass and paper. This application is notable for its simplicity and cost-effectiveness, enabling the transformation of AKD surfaces into superhydrophobic ones in a remarkably short period. The coatings exhibit high advancing and receding contact angles, indicating significant hydrophobicity. The creation of porous, entangled irregular micro/nano textures is key to enhancing this effect, contributing to its practical implications in various industries (Esmaeili et al., 2020).

Paper Industry Applications

Sizing Agent in Papermaking

AKD is extensively employed as a sizing agent to improve the hydrophobic properties of paper. The process involves AKD reacting with the hydroxyl groups on cellulose, but not all AKD reacts chemically; some remain unbound and adsorb onto fibers. The distinction between bound and unbound AKD is critical, as it influences the paper's sizing effect and highlights the importance of understanding their proportion in the paper for quality control and process optimization (Kumar et al., 2016).

Improvement of Paper Resistance

The addition of AKD to paper products significantly enhances their resistance to water absorption and liquid penetration. This property is vital for the durability and performance of paper products, especially in packaging and protective applications. As the AKD content increases, the paper's ability to resist water absorption and delay liquid penetration improves, showcasing AKD's role in enhancing the functional properties of paper products (Rochaeni et al., 2018).

Chemical Properties and Analysis

Mechanism of Dimerization Reactions

Theoretical research on AKD focuses on the dimerization reactions using quantum chemical methods. This study offers insights into the geometric configurations and reaction paths, contributing to a deeper understanding of AKD's chemical behavior and potential applications in various industries (Zhang et al., 2013).

Solubility in Supercritical Carbon Dioxide

AKD's solubility in supercritical carbon dioxide has been modeled, demonstrating its potential for high-pressure impregnation into cellulose substrates. This application is particularly relevant for alternative sizing techniques in papermaking, offering environmentally friendly and efficient solutions (Adenekan & Hutton-Prager, 2020).

Mécanisme D'action

Target of Action

Alkyl Ketene Dimers (AKDs) primarily target cellulose fibers . Cellulose, a key component of plant cell walls, is the primary target due to its abundance in paper, the main application of AKDs .

Mode of Action

AKDs interact with cellulose fibers through an esterification reaction . This reaction involves the hydroxyl groups on the cellulose and the carbonyl group of the AKD . The esterification process is competitive with the hydrolysis of the AKD . This interaction results in the formation of a covalent bond between the cellulose and the AKD .

Biochemical Pathways

The primary biochemical pathway involved in the action of AKDs is the esterification of cellulose . This process involves the reaction of the hydroxyl groups on cellulose with the carbonyl group of the AKD . The esterification leads to the formation of a covalent bond, anchoring the hydrophobic group to the cellulose surface .

Result of Action

The result of AKD action is the hydrophobation of cellulose fibers . This modification imparts higher mechanical strengths and reduces the penetration of water, inks, or printing inks into the paper . The hydrophobicity is achieved through the orientation of the hydrophobic alkyl groups of the AKD away from the cellulose surface .

Action Environment

The action of AKDs is influenced by environmental factors such as temperature and pH . AKDs are typically used in a neutral to basic environment, and the reaction temperature is generally between 90-110 °C . These conditions facilitate the esterification reaction and enhance the efficiency of AKD sizing .

Safety and Hazards

Orientations Futures

The main application of alkylated ketene dimers is in the sizing of paper and cardboard, as well as in the hydrophobation of cellulose fibers . The products thus modified are distinguished by higher mechanical strengths and less penetration of water, inks, or printing inks . The development in industrial activities results in surging wastes, that are accumulating in the environment due to the discharge of used products after human consumption . The CCC can be used as an alternative for the conventional paper fillers such as precipitated calcium carbonate (PCC) and talc .

Analyse Biochimique

Biochemical Properties

Alkyl ketene dimer plays a significant role in biochemical reactions, particularly in the esterification of hydroxyl groups on cellulose fibers. This reaction is competitive with the hydrolysis of this compound. The interaction of this compound with cellulose involves the formation of covalent bonds, which anchor the hydrophobic alkyl groups to the cellulose surface . Additionally, this compound interacts with enzymes and proteins involved in the degradation of cellulose, influencing the overall hydrophobicity and mechanical strength of the modified cellulose fibers .

Cellular Effects

This compound affects various types of cells and cellular processes. In the context of papermaking, it influences the hydrophobic characteristics of cellulose fibers, enhancing their resistance to water and other liquids . This compound also impacts cell signaling pathways and gene expression related to the synthesis and modification of cellulose. The presence of this compound in the cellular environment can alter cellular metabolism by modifying the surface properties of cellulose fibers .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with hydroxyl groups on cellulose fibers. This binding leads to the formation of ester bonds, which are crucial for the hydrophobic properties imparted to the cellulose . The molecular mechanism also includes the inhibition of hydrolysis reactions, ensuring the stability of the ester bonds formed. This compound’s interaction with cellulose fibers results in a low-energy hydrophobic surface, which is essential for its application in the paper industry .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are influenced by factors such as temperature and pH. Over time, the ester bonds formed between this compound and cellulose may undergo hydrolysis, leading to a reduction in hydrophobicity . Long-term studies have shown that this compound can maintain its effects on cellular function for extended periods, provided the environmental conditions are controlled .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modify the surface properties of cellulose fibers without causing adverse effects . At high doses, there may be toxic or adverse effects, including potential disruptions in cellular metabolism and gene expression . Threshold effects have been observed, indicating that there is an optimal dosage range for the desired biochemical effects of this compound .

Metabolic Pathways

This compound is involved in metabolic pathways related to the modification of cellulose fibers. The primary pathway involves the esterification of hydroxyl groups on cellulose, which is catalyzed by enzymes such as esterases . This reaction is essential for the formation of hydrophobic surfaces on cellulose fibers. This compound also interacts with cofactors that facilitate the esterification process, influencing the overall metabolic flux and metabolite levels in the modified cellulose .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the localization and accumulation of this compound at the sites of cellulose modification . The distribution of this compound is crucial for its effectiveness in imparting hydrophobic properties to cellulose fibers .

Subcellular Localization

The subcellular localization of this compound is primarily within the cell walls of cellulose fibers. This localization is directed by targeting signals and post-translational modifications that guide this compound to specific compartments or organelles involved in cellulose synthesis and modification . The activity and function of this compound are influenced by its precise localization within the cellular environment .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of ALKYL KETENE DIMER can be achieved through the dimerization of ketene. This reaction can be carried out using a variety of methods, including thermal, photochemical, and catalytic processes. The catalytic process is the most commonly used method for the synthesis of ALKYL KETENE DIMER due to its high efficiency and selectivity.", "Starting Materials": [ "Acetic anhydride", "Phosphorus pentoxide", "Aluminum chloride", "Methanol", "Ethanol", "Propanol", "Butanol", "Pentanol", "Hexanol", "Heptanol", "Octanol", "Nonanol", "Decanol" ], "Reaction": [ "Step 1: Mix acetic anhydride and phosphorus pentoxide in a reaction vessel.", "Step 2: Heat the mixture to 80-100°C and stir for 30 minutes to form acetyl ketene.", "Step 3: Add the desired alcohol (e.g. methanol, ethanol, etc.) dropwise to the reaction mixture while stirring.", "Step 4: Add aluminum chloride to the reaction mixture as a catalyst.", "Step 5: Heat the reaction mixture to 60-80°C and stir for 2-4 hours to form the ALKYL KETENE DIMER.", "Step 6: Cool the reaction mixture and filter the product.", "Step 7: Wash the product with a suitable solvent (e.g. hexane) to remove any impurities.", "Step 8: Dry the product under vacuum to obtain pure ALKYL KETENE DIMER." ] } | |

Numéro CAS |

144245-85-2 |

Formule moléculaire |

C8H13N |

Poids moléculaire |

0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-methyl-4-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B1176431.png)

![1-(3-methylphenyl)-N-[4-(4-morpholinyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1176436.png)